molecular formula C27H24N4O3S3 B2674406 ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671199-83-0

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2674406
CAS No.: 671199-83-0
M. Wt: 548.69
InChI Key: MQADJUSGUKXRNC-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a triazolothiazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the triazolothiazole moiety through cyclization reactions. The final steps involve the esterification of the carboxylate group and the attachment of the 4-methylphenyl and propanamido groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiophene and triazolothiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The triazolothiazole moiety, in particular, is known for its ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHYLPHENYL)-2-[3-(BENZYLTHIO)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHYLPHENYL)-2-[3-(PHENYLTHIO)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the triazolothiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific structural feature.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-3-34-25(33)23-20(18-11-9-17(2)10-12-18)15-36-24(23)28-22(32)13-14-35-26-29-30-27-31(26)21(16-37-27)19-7-5-4-6-8-19/h4-12,15-16H,3,13-14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQADJUSGUKXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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